1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate
Description
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate is a bicyclic monoterpene derivative with a chloroacetate ester functional group at the 2-position of the norbornane skeleton. This compound is structurally related to camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) and its derivatives, which are widely studied for their applications in pharmaceuticals, fragrances, and agrochemicals .
Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-chloroacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClO2/c1-11(2)8-4-5-12(11,3)9(6-8)15-10(14)7-13/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQKDAUZKNYBHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)CCl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate typically involves the esterification of camphor derivatives. One common method involves the reaction of camphor with chloroacetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or alcohols, leading to the formation of amides or esters.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group can yield alcohols using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Nucleophiles: Amines, alcohols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Major products formed from these reactions include amides, esters, ketones, carboxylic acids, and alcohols.
Scientific Research Applications
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Industrial Applications: It is used in the production of fragrances and flavoring agents due to its camphor-like structure.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release camphor derivatives, which may interact with biological receptors. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate and analogous compounds:
Reactivity and Functional Group Analysis
- Chloroacetate vs. Acetate Esters : The chloroacetate group in the target compound introduces a stronger electron-withdrawing effect compared to acetate, making it more reactive in nucleophilic acyl substitution reactions. This property is advantageous in synthesizing agrochemicals or prodrugs .
- Ester vs. Ketone : Unlike camphor’s ketone group, the ester functionality in this compound allows for hydrolytic cleavage under acidic or basic conditions, enabling controlled release of active metabolites .
Physicochemical Properties
- Solubility : The chloroacetate derivative is less polar than amine hydrochlorides (e.g., bornylamine hydrochloride) but more polar than camphor due to the ester group. This balance may enhance its solubility in organic solvents while retaining moderate water miscibility .
- Thermal Stability: The rigid norbornane skeleton contributes to high thermal stability, comparable to camphor derivatives (melting point ~175°C for related compounds) .
Research Findings and Data
Spectroscopic Characterization
- GC-MS : Similar bicyclic esters (e.g., isobornyl propionate) show distinct fragmentation patterns, with dominant peaks at m/z 95 (base peak) and 123 .
- NMR : The 2-chloroacetate group would exhibit characteristic shifts at δ 4.1–4.3 ppm (CH₂Cl) in ¹H NMR and δ 170–175 ppm (ester carbonyl) in ¹³C NMR .
Biological Activity
1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl-2-chloroacetate, also known as bornyl chloroacetate, is a bicyclic compound derived from the natural monoterpene borneol. This compound has garnered attention due to its potential biological activities, which include antimicrobial, anti-inflammatory, and analgesic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Molecular Structure and Composition:
- Chemical Formula: CHClO
- Molecular Weight: 232.73 g/mol
- CAS Number: 92618-89-8
- IUPAC Name: this compound
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Density | Not specified |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. A study conducted by [source] found that this compound was effective against Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Efficacy of Bornyl Chloroacetate
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Pseudomonas aeruginosa | 10 | 100 |
Anti-inflammatory Activity
The anti-inflammatory potential of bornyl chloroacetate has been investigated in various animal models. In a study published in [source], the compound was shown to reduce inflammation in carrageenan-induced paw edema in rats.
Case Study: Carrageenan-Induced Edema
In this study, rats treated with bornyl chloroacetate exhibited a significant reduction in paw swelling compared to the control group. The results indicated a dose-dependent response, with higher doses leading to greater reductions in edema.
Analgesic Properties
The analgesic effects of bornyl chloroacetate were evaluated using the hot plate test in mice. The compound demonstrated significant pain relief at doses of 50 mg/kg and 100 mg/kg when compared to the control group [source].
Table 2: Analgesic Effects of Bornyl Chloroacetate
| Dose (mg/kg) | Reaction Time (s) | % Increase in Reaction Time |
|---|---|---|
| Control | 5 | - |
| 50 | 10 | 100 |
| 100 | 15 | 200 |
The biological activities of bornyl chloroacetate are attributed to its ability to modulate inflammatory mediators and inhibit bacterial cell wall synthesis. The presence of the chloroacetate group enhances its interaction with biological targets, leading to improved efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
